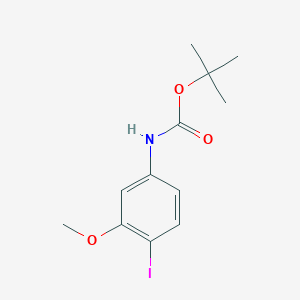

tert-Butyl N-(4-iodo-3-methoxyphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-iodo-3-methoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-8-5-6-9(13)10(7-8)16-4/h5-7H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNINTXNLAZTBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934691-63-0 | |

| Record name | tert-butyl N-(4-iodo-3-methoxyphenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(4-iodo-3-methoxyphenyl)carbamate typically involves the reaction of 4-iodo-3-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

General Information

Tert-butyl N-(4-iodo-3-methoxyphenyl)carbamate, also known as this compound, has the molecular formula

. This compound has a CID number of 130706989 . The compound's structural information includes its SMILES string, CC(C)(C)OC(=O)NC1=CC(=C(C=C1)I)OC, and InChI string, InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-8-5-6-9(13)10(7-8)16-4/h5-7H,1-4H3,(H,14,15) . The InChIKey is VNINTXNLAZTBDV-UHFFFAOYSA-N .

Predicted Collision Cross Section

The predicted collision cross sections (CCS) for this compound are as follows :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 350.02478 | 168.9 |

| $$ | ||

| M+Na]+ | 372.00672 | 171.6 |

| $$M+NH4]+ | 367.05132 | 171.0 |

| $$ | ||

| M+K]+ | 387.98066 | 169.9 |

| $$M-H]- | 348.01022 | 163.4 |

| $$ | ||

| M+Na-2H]- | 369.99217 | 160.6 |

| $$M]+ | 349.01695 | 166.5 |

| $$ | ||

| M]- | 349.01805 | 166.5 |

Carbamates in Drug Design

Organic carbamates are valuable in drug design and medicinal chemistry . Methodologies for carbamate synthesis include the three-component coupling of primary amines,

, and an alkyl halide in the presence of cesium carbonate .

Related Compounds and Reactions

-

Tert-butyl carbamate is utilized in the palladium-catalyzed synthesis of N-Boc protected anilines and the synthesis of tetra-substituted pyrroles .

-

tert-Butyl N-(4-iodophenyl)carbamate is another related compound .

General Reactions of Carbamates

Carbamates participate in various chemical reactions:

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Pharmaceutical Intermediates

The compound is primarily recognized for its utility as an intermediate in the synthesis of pharmaceuticals. It has been reported to play a significant role in the development of drugs targeting neurological conditions, particularly anticonvulsants and analgesics. The presence of the iodine substituent is believed to enhance biological activity through halogen effects, which can influence receptor binding and metabolic stability .

1.2. Biological Activity

Research indicates that this compound exhibits notable biological activity, including:

- Anticonvulsant Properties : Its derivatives have shown potential in modulating neurotransmitter systems, which is crucial for developing treatments for epilepsy and other seizure disorders.

- Analgesic Effects : The compound's interaction with pain pathways suggests it may contribute to analgesic drug development.

Synthetic Chemistry Applications

2.1. C–N Bond Formation

The compound has been utilized in innovative synthetic strategies, particularly in the context of constructing C–N bonds. A recent study highlighted a photocatalyzed method that allows for the direct amidation of indoles using this compound, demonstrating excellent regioselectivity and broad substrate scope . This method showcases the compound's versatility as a reagent in synthetic organic chemistry.

2.2. Deprotection Strategies

This compound can also serve as a substrate for deprotection reactions, particularly involving the N-tert-butyloxycarbonyl (N-Boc) group. A mild deprotection method using oxalyl chloride in methanol has been reported, which effectively removes the protecting group while maintaining high yields . This reaction expands its applicability in multi-step syntheses where protecting groups are essential.

Case Studies and Research Findings

To illustrate the applications of this compound, several case studies are summarized below:

Mechanism of Action

The mechanism of action of tert-Butyl N-(4-iodo-3-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The iodine atom can also participate in halogen bonding, influencing molecular recognition processes .

Comparison with Similar Compounds

Structural Features

tert-Butyl carbamates with aromatic substituents exhibit diverse pharmacological and synthetic utility. Key structural analogs include:

Key Observations :

- Halogen vs. Functional Group Effects : The iodine substituent in the parent compound offers distinct reactivity (e.g., Suzuki-Miyaura coupling) compared to bromine or chlorine analogs, which are more commonly used in SNAr reactions .

- Methoxy Group Influence : The 3-methoxy group in the parent compound enhances solubility and modulates electronic properties, contrasting with electron-withdrawing groups (e.g., -CF₃ in ) that reduce nucleophilicity.

- Benzyl vs. Direct Linkage : Benzyl-linked carbamates (e.g., 41g) exhibit steric hindrance, whereas direct aryl carbamates (e.g., parent compound) enable planar conjugation .

Physicochemical Properties

Biological Activity

tert-Butyl N-(4-iodo-3-methoxyphenyl)carbamate is a synthetic organic compound that has garnered attention due to its potential biological activity and applications in medicinal chemistry. This compound features a carbamate functional group and is characterized by the presence of iodine and methoxy substituents on the phenyl ring, which may enhance its reactivity and biological interactions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, biological applications, and comparative analysis with similar compounds.

- Molecular Formula : C15H20N2O4

- Molecular Weight : 292.34 g/mol

- Key Features : Contains an iodine substituent; potential for enhanced biological activity due to halogen effects.

The mechanism of action of this compound involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The iodine atom can also participate in halogen bonding, influencing molecular recognition processes and potentially enhancing binding affinity to target proteins .

Biological Applications

- Enzyme Interactions : This compound is used in biological research to study enzyme interactions and protein modifications. The ability of the carbamate group to form covalent bonds makes it a valuable tool for probing enzyme mechanisms.

- Drug Discovery : It serves as a building block for synthesizing bioactive molecules that can be explored in drug discovery, particularly in developing pharmaceuticals targeting neurological conditions.

- Anticonvulsant Activity : Derivatives of this compound have shown potential as anticonvulsants and analgesics, indicating its relevance in treating neurological disorders.

Comparative Analysis with Similar Compounds

The following table compares this compound with similar carbamate derivatives:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C15H20N2O4 | Iodine substituent; methoxy group | Potential anticancer and anticonvulsant properties |

| tert-Butyl N-(4-iodophenyl)carbamate | C14H18N2O4 | Iodine substituent | Moderate enzyme inhibition |

| tert-Butyl N-(3-methoxyphenyl)carbamate | C14H19NO3 | Methoxy group only | Limited biological activity |

The unique combination of iodine and methoxy groups in this compound provides distinct reactivity patterns compared to other derivatives, making it a versatile intermediate in organic synthesis .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

- Inhibition Studies : In vitro studies have demonstrated that compounds with similar structures exhibit varying degrees of enzyme inhibition, with some showing IC50 values in the low micromolar range. For instance, related compounds have been tested against specific kinases, providing insights into their potential as therapeutic agents .

- Cytotoxicity Testing : Research has indicated that certain derivatives do not exhibit significant cytotoxic effects at concentrations up to 50 μM, suggesting a favorable safety profile for further development .

- Structure-Activity Relationship (SAR) : Studies exploring SAR have revealed that modifications to the phenyl ring significantly influence biological activity, underscoring the importance of functional group positioning in enhancing efficacy .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for tert-butyl N-(4-iodo-3-methoxyphenyl)carbamate to ensure stability?

- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at room temperature (20–25°C) in a dry, dark environment. Avoid exposure to moisture, direct sunlight, and incompatible substances such as strong acids/bases or oxidizing agents. Stability studies on analogous tert-butyl carbamates indicate decomposition risks under prolonged heat (>40°C) or humidity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the carbamate group (δ ~150–155 ppm for carbonyl carbon) and aromatic protons (δ 6.5–8.0 ppm for iodophenyl substituents).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight (e.g., [M+H]+ peak at m/z ~364.04 for CHINO).

- Elemental Analysis : Verify iodine content (~34.8%) to confirm purity .

Q. How can researchers safely handle this compound in the laboratory?

- Methodological Answer : Use fume hoods for synthesis or weighing. Wear nitrile gloves, lab coats, and safety goggles. In case of accidental exposure:

- Skin contact : Rinse with water for 15 minutes.

- Inhalation : Move to fresh air and monitor for respiratory distress.

- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. No acute toxicity is reported for structurally similar carbamates, but iodine may pose specific risks .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Crystal Growth : Recrystallize the compound from a mixture of ethyl acetate/hexane at low temperatures (4°C).

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Apply SHELXL (via Olex2 or similar software) for structure solution. The tert-butyl group and iodine atom will exhibit distinct thermal parameters, aiding in conformation analysis .

- Data Contradiction Example : Discrepancies in bond angles may arise from solvent inclusion. Cross-validate with DFT calculations (e.g., Gaussian) to distinguish experimental artifacts from true structural features.

Q. What synthetic strategies optimize the yield of this compound?

- Methodological Answer :

- Route 1 : React 4-iodo-3-methoxyaniline with di-tert-butyl dicarbonate (BocO) in dichloromethane (DCM) using DMAP as a catalyst (yield: 70–85%).

- Route 2 : Microwave-assisted synthesis reduces reaction time (10–15 min at 80°C) with comparable yields.

- Purification : Use flash chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization. Monitor for byproducts like unreacted aniline (Rf ~0.3 in TLC) .

Q. How can researchers address discrepancies in spectroscopic data for this compound?

- Methodological Answer :

- NMR Solvent Effects : Deuterated DMSO may cause peak broadening; compare data in CDCl.

- Impurity Identification : Use HPLC-MS to detect iodinated side products (e.g., diiodo derivatives).

- Cross-Validation : Combine IR spectroscopy (C=O stretch at ~1700 cm) with elemental analysis to confirm functional groups .

Methodological Tables

| Analytical Parameter | Technique | Expected Result | Reference |

|---|---|---|---|

| Molecular Weight | HRMS | 363.02 g/mol | |

| Iodine Content | ICP-MS | 34.8% | |

| Melting Point | DSC | 120–125°C |

| Synthetic Optimization | Condition | Yield |

|---|---|---|

| Conventional (BocO/DMAP) | 24h, RT, DCM | 80% |

| Microwave-Assisted | 15 min, 80°C, DCM | 78% |

| Solvent-Free (Ball Milling) | 2h, 25 Hz | 65% |

Key Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.